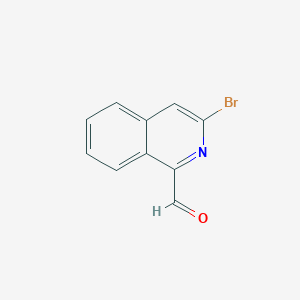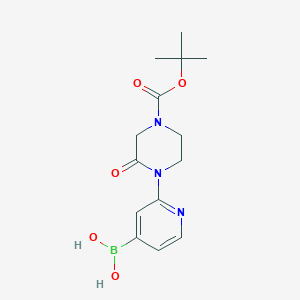
(2-(4-(tert-Butoxycarbonyl)-2-oxopiperazin-1-yl)pyridin-4-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(4-(tert-Butoxycarbonyl)-2-oxopiperazin-1-yl)pyridin-4-yl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-(tert-Butoxycarbonyl)-2-oxopiperazin-1-yl)pyridin-4-yl)boronic acid typically involves the reaction of a piperazine derivative with a boronic acid reagent. One common method is to start with 4-bromo-2-(tert-butoxycarbonyl)piperazine, which undergoes a palladium-catalyzed cross-coupling reaction with 4-pyridylboronic acid under Suzuki-Miyaura conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(PPh3)4 in a solvent such as toluene or ethanol .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2-(4-(tert-Butoxycarbonyl)-2-oxopiperazin-1-yl)pyridin-4-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds and is facilitated by palladium catalysts.
Oxidation: Boronic acids can be oxidized to form alcohols or other oxygen-containing compounds.
Hydrolysis: In aqueous conditions, boronic acids can hydrolyze to form boronic esters or borates.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid.
Solvents: Toluene, ethanol, or water, depending on the reaction conditions.
Major Products
The major products of these reactions include biaryl compounds from Suzuki-Miyaura coupling, alcohols from oxidation, and boronic esters from hydrolysis.
Applications De Recherche Scientifique
(2-(4-(tert-Butoxycarbonyl)-2-oxopiperazin-1-yl)pyridin-4-yl)boronic acid has several applications in scientific research:
Organic Synthesis: Used as a reagent in Suzuki-Miyaura coupling to form complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action for (2-(4-(tert-Butoxycarbonyl)-2-oxopiperazin-1-yl)pyridin-4-yl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the palladium catalyst.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: Another boronic acid used in Suzuki-Miyaura coupling.
4-Formylphenylboronic Acid: Used in organic synthesis and medicinal chemistry.
Uniqueness
(2-(4-(tert-Butoxycarbonyl)-2-oxopiperazin-1-yl)pyridin-4-yl)boronic acid is unique due to its piperazine and pyridine moieties, which provide additional functional groups for further chemical modifications and applications in diverse fields.
Propriétés
Formule moléculaire |
C14H20BN3O5 |
|---|---|
Poids moléculaire |
321.14 g/mol |
Nom IUPAC |
[2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxopiperazin-1-yl]pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C14H20BN3O5/c1-14(2,3)23-13(20)17-6-7-18(12(19)9-17)11-8-10(15(21)22)4-5-16-11/h4-5,8,21-22H,6-7,9H2,1-3H3 |
Clé InChI |
WHAKNJOOKBTQRP-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=NC=C1)N2CCN(CC2=O)C(=O)OC(C)(C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


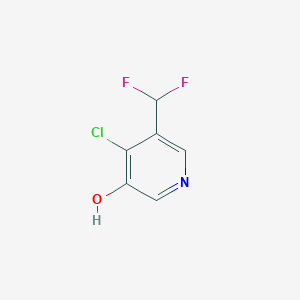
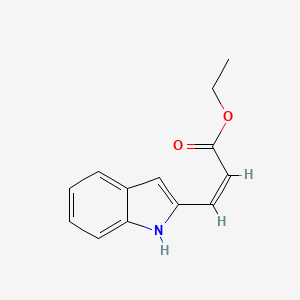

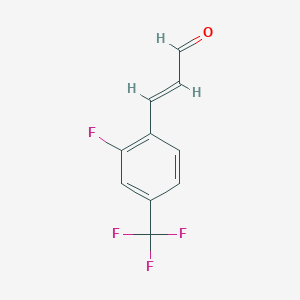
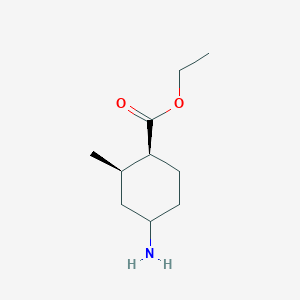

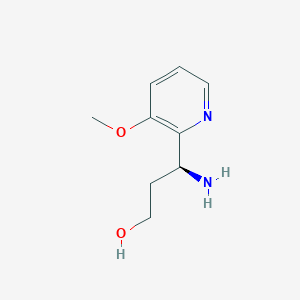
![2,5-Diazaspiro[3.5]nonane-2-carboxylic acid, 8-(hydroxymethyl)-, 1,1-dimethylethyl ester](/img/structure/B15222379.png)
